molecular formula C12H14N2O5 B3107676 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid CAS No. 161954-94-5

4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid

Cat. No.: B3107676
CAS No.: 161954-94-5
M. Wt: 266.25 g/mol
InChI Key: PCJCPGOIDPCYEG-UHFFFAOYSA-N
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Description

4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid (CAS Number: 161954-94-5) is a high-purity chemical compound with the molecular formula C12H14N2O5 and a molecular weight of 266.25 g/mol. This butanoic acid derivative is designed for research applications and is part of a class of compounds known for significant biological activity. Similar 4-oxo-butanoic acid derivatives have been identified in scientific studies as potent inhibitors of human carbonic anhydrase I and II isoenzymes, which are metalloenzymes involved in critical physiological processes like the reversible hydration of carbon dioxide to bicarbonate and protons . Furthermore, related molecular scaffolds based on the 4-oxo-butanoic acid structure have been investigated as selective agonists for the S1P₁ receptor, a target with proven utility in the treatment of autoimmune diseases . The compound features a hydrazine linker, which is a common functional group in medicinal chemistry that can contribute to receptor binding and overall molecular properties. Researchers can utilize this reagent as a key building block in organic synthesis and chemical biology, particularly for developing novel enzyme inhibitors or receptor modulators. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c15-10(6-7-12(17)18)13-14-11(16)8-19-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJCPGOIDPCYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid typically involves the reaction of phenoxyacetic acid with hydrazine hydrate to form phenoxyacetyl hydrazine. This intermediate is then reacted with succinic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound interacts with oxidizing agents to form reactive intermediates that undergo further transformation . The exact molecular pathways and targets can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogues

The following compounds share the 4-oxobutanoic acid core but differ in substituents attached to the hydrazinyl group:

Compound Name (CAS) Substituent Group Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid (161954-94-5) Phenoxyacetyl C₁₂H₁₃N₂O₅ 265.25 Pharmaceutical intermediate
4-[2-(4-Methoxyphenyl)acetyl]hydrazinyl]-4-oxobutanoic acid (346725-39-1) 4-Methoxyphenylacetyl C₁₃H₁₅N₂O₅ 279.27 Enhanced solubility in polar solvents
4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid (315671-37-5) 2,4-Dichlorophenoxyacetyl C₁₂H₁₂Cl₂N₂O₅ 335.14 Increased lipophilicity; herbicide research
4-Oxo-4-(phenethyloxy)butanoic acid (N/A) Phenethyloxy C₁₂H₁₄O₄ 237.25 Low water solubility; drug synthesis intermediate
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid (26861-97-2) 1,3,4-Thiadiazol-2-ylamino C₆H₇N₃O₃S 201.20 Antimicrobial activity; biochemical probes

Key Structural Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-methoxyphenyl derivative (CAS 346725-39-1) contains an electron-donating methoxy group, enhancing solubility in polar solvents.
  • Heterocyclic Modifications : The thiadiazole-substituted analog (CAS 26861-97-2) introduces a sulfur-containing heterocycle, which may enhance binding to metalloenzymes or act as a fluorescence quencher in biochemical assays .

Solubility and Stability

  • This compound: Limited aqueous solubility but soluble in DMSO and ethanol, typical of aromatic hydrazides .
  • 4-Oxo-4-(phenethyloxy)butanoic acid: Insoluble in water; requires organic solvents like ethanol or DMF for dissolution .
  • 4-[2-(4-Methoxyphenyl)acetyl]hydrazinyl]-4-oxobutanoic acid: Improved solubility in methanol due to the methoxy group’s polarity .

Biological Activity

4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant studies associated with this compound, highlighting its therapeutic potential and applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O3_{3}
  • Molecular Weight : 250.26 g/mol

The compound features a hydrazine moiety, which is often linked to various biological activities through its ability to form reactive intermediates that interact with cellular components.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown promise in scavenging free radicals, which could protect against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pathways associated with inflammation, potentially benefiting conditions like arthritis and other inflammatory disorders.
  • Anticancer Properties : Some derivatives of similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential for further exploration in cancer therapy .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The hydrazine group can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. For example, related compounds have been shown to inhibit kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases .
  • Reactivity with Cellular Targets : The compound's structure allows it to form adducts with nucleophiles in cells, influencing various signaling pathways.
  • Molecular Docking Studies : Computational studies have suggested that the compound can bind effectively to target proteins involved in disease processes, which is crucial for drug design .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

  • Study on Antioxidant Activity : A series of hydrazone derivatives were evaluated for their ability to scavenge free radicals. Results indicated that modifications to the hydrazine moiety significantly enhanced antioxidant properties .
  • Cytotoxicity Against Cancer Cells : In vitro studies showed that certain derivatives exhibited cytotoxicity against breast cancer (MCF-7) and other cell lines, suggesting a pathway for further development into anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantFree radical scavenging,
Anti-inflammatoryInhibition of inflammatory pathways,
CytotoxicityCell line inhibition ,

Future Directions

Research is ongoing to optimize the synthesis of this compound and explore its full range of biological activities. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile of the compound in living organisms.
  • Mechanistic Studies : To clarify the pathways through which the compound exerts its effects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Q & A

Q. What are the established synthetic routes for 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid, and what are the critical purification steps?

The compound is synthesized via a Michael-type addition reaction. Thioglycolic acid (II) reacts with (E)-4-aryl-4-oxo-2-butenoic acid (I) to form the target compound . Key steps include:

  • Reaction conditions : Maintain anhydrous conditions to prevent hydrolysis of the hydrazinyl group.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate enantiomer mixtures (R/S configurations) .
  • Purity validation : Confirm via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and elemental analysis .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Comprehensive characterization requires:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (DMSO-d6) to confirm the hydrazinyl linkage and ketone group (δ ~8.5 ppm for NH, δ ~170–175 ppm for C=O) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (C12_{12}H14_{14}N2_2O5_5, theoretical 266.25 g/mol) .
  • FT-IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .

Q. What safety precautions are essential during handling and storage?

Based on structurally related compounds (e.g., 4-(2-Oxoacetyl)benzoic acid):

  • Hazards : Skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
  • Handling : Use PPE (nitrile gloves, safety goggles), avoid dust formation, and work in a fume hood .
  • Storage : Keep in a tightly sealed container under inert gas (N2_2) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structural instability during synthesis be mitigated, particularly for the hydrazinyl moiety?

The hydrazinyl group is prone to oxidation. Mitigation strategies include:

  • Temperature control : Conduct reactions at ≤25°C to minimize thermal decomposition .
  • Inert atmosphere : Use Schlenk lines or gloveboxes to exclude oxygen .
  • Stabilizing agents : Add antioxidants (e.g., BHT) at 0.1% w/w during purification .

Q. What methodologies resolve contradictions between computational predictions and experimental data for reactivity?

Integrate computational and experimental workflows:

  • Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to predict reaction pathways and transition states .
  • High-throughput screening : Test computationally prioritized conditions (e.g., solvent polarity, catalyst load) to validate reactivity .
  • Feedback loops : Refine computational models using experimental kinetic data (e.g., Arrhenius parameters) .

Q. What strategies optimize biological activity studies, given the compound’s potential as a metal-chelating agent?

The hydrazinyl and ketone groups enable metal coordination:

  • Metal complexes : Synthesize Cu(II) or Fe(III) complexes (1:1 molar ratio in methanol) and characterize via UV-Vis (d-d transitions) and EPR .
  • Bioactivity assays : Screen for antimicrobial activity (MIC assays) against Gram-positive bacteria (e.g., S. aureus) using concentrations of 10–100 µM .

Q. How can researchers address discrepancies in reported solubility and stability across different solvents?

Systematic solvent screening is critical:

  • Solubility profiling : Use shake-flask method (10 mg/mL in DMSO, ethanol, or PBS) with HPLC quantification .
  • Degradation studies : Monitor stability via accelerated testing (40°C/75% RH for 4 weeks) and identify degradation products using LC-MS .

Methodological Challenges in Data Interpretation

Q. How should researchers handle conflicting data on the compound’s reactivity in nucleophilic substitution reactions?

Contradictions may arise from solvent polarity or competing pathways:

  • Kinetic studies : Perform time-resolved 1H^1H NMR to track intermediate formation .
  • Isolation of intermediates : Use freeze-quench techniques to trap reactive species for structural analysis .

Q. What experimental designs improve reproducibility in enantioselective synthesis?

The compound exists as R/S enantiomers. Enhance reproducibility by:

  • Chiral chromatography : Use Chiralpak IA column (hexane/isopropanol) to separate enantiomers .
  • Catalyst optimization : Screen chiral ligands (e.g., BINAP) in asymmetric Michael additions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid
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4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid

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